molecular formula C22H19N3O2S2 B4753020 5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4753020
M. Wt: 421.5 g/mol
InChI Key: WKYZONUJRJWSBM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidin-4-one derivatives, including compounds with a pyrazolone ring, are noteworthy for their diverse pharmacological properties. The specific compound mentioned is related to this class, known for engaging in various chemical reactions and possessing unique chemical and physical properties.

Synthesis Analysis

The synthesis of related thiazolidine-2,4-dione derivatives often involves the Claisen-Schmidt condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione using ionic liquids under both conventional heating and microwave irradiation methods. This method has proven effective for creating a range of derivatives with potential anticancer activities against various human cell lines (Sowbhagyam, Koteswararao, & Prameela, 2023).

Molecular Structure Analysis

The structural features of these compounds are typically confirmed using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral data. For instance, novel compounds with the pyrazol-4-yl)methylene)-thiazolidine-2,4-dione structure have been synthesized and characterized, showing promising cytotoxic activities against cancer cell lines, with their molecular structures thoroughly analyzed using various spectroscopic methods (Subhashini et al., 2020).

Chemical Reactions and Properties

These derivatives undergo a range of chemical reactions, including Knoevenagel condensation, which is pivotal for their synthesis. The chemical properties are influenced by the substituents on the thiazolidin-4-one and pyrazole rings, affecting their reactivity and potential biological activities.

Physical Properties Analysis

The physical properties, such as melting points and solubility, of thiazolidin-4-one derivatives are crucial for their pharmacological application. These properties are typically assessed through experimental approaches, including crystallization and solubility tests in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the compound's structure. The presence of the thioxo group in the thiazolidin-4-one ring and the methylene bridge connecting to the pyrazol ring can influence the electron distribution, affecting the compound's chemical behavior and interaction with biological targets.

properties

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-2-12-27-18-10-8-15(9-11-18)20-16(13-19-21(26)23-22(28)29-19)14-25(24-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,23,26,28)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYZONUJRJWSBM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.